An In-depth Technical Guide to o-(p-Nitrophenoxy)anisole
An In-depth Technical Guide to o-(p-Nitrophenoxy)anisole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of o-(p-nitrophenoxy)anisole (CAS Number: 32795-85-0), a diaryl ether with potential applications in organic synthesis and materials science. This document delves into the chemical and physical properties, a proposed synthesis protocol based on established methodologies, analytical characterization techniques, and a discussion of its potential applications as a chemical intermediate. Furthermore, critical safety and handling information is provided to ensure its proper use in a laboratory setting. This guide is intended to be a valuable resource for researchers and professionals engaged in chemical synthesis and drug development, offering both foundational knowledge and practical insights.
Chemical Identity and Physicochemical Properties
o-(p-Nitrophenoxy)anisole, systematically named 1-methoxy-2-(4-nitrophenoxy)benzene, is an aromatic ether characterized by a methoxy group and a p-nitrophenoxy group attached to a benzene ring in an ortho configuration.
Table 1: Chemical and Physical Properties of o-(p-Nitrophenoxy)anisole
| Property | Value | Source |
| CAS Number | 32795-85-0 | |
| Molecular Formula | C₁₃H₁₁NO₄ | |
| Molecular Weight | 245.23 g/mol | |
| IUPAC Name | 1-methoxy-2-(4-nitrophenoxy)benzene | |
| Synonyms | o-(p-Nitrophenoxy)anisole, 1-(2-methoxyphenoxy)-4-nitrobenzene | |
| Computed XLogP3 | 2.7 | |
| Topological Polar Surface Area | 64.3 Ų | |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 4 | |
| Rotatable Bond Count | 3 | |
| Exact Mass | 245.06880783 Da |
Synthesis and Purification
The synthesis of o-(p-nitrophenoxy)anisole, an unsymmetrical diaryl ether, can be effectively achieved via a nucleophilic aromatic substitution reaction, a variation of the Williamson ether synthesis. This method involves the reaction of a phenoxide with an activated aryl halide. In this case, the electron-withdrawing nitro group on the p-nitrophenoxy moiety activates the ring towards nucleophilic attack.
The proposed synthesis involves the reaction of the sodium salt of guaiacol (2-methoxyphenol) with 1-chloro-4-nitrobenzene. The use of a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is recommended to facilitate the reaction by solvating the cation and leaving the nucleophilic phenoxide more reactive.
Caption: Proposed synthesis workflow for o-(p-Nitrophenoxy)anisole.
Experimental Protocol: Proposed Synthesis
This protocol is based on general principles of Williamson ether synthesis and should be adapted and optimized as necessary.
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Preparation of the Alkoxide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add guaiacol (1.0 equivalent) to anhydrous dimethylformamide (DMF).
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Cool the solution in an ice bath and add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise.
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Allow the mixture to stir at room temperature for 30 minutes after the addition is complete, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium guaiacolate.
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Nucleophilic Aromatic Substitution: To the solution of the sodium guaiacolate, add a solution of 1-chloro-4-nitrobenzene (1.0 equivalent) in anhydrous DMF dropwise at room temperature.
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Heat the reaction mixture to 80-100°C and monitor the reaction progress by thin-layer chromatography (TLC).
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Workup and Isolation: After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of cold water.
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Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Remove the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude o-(p-nitrophenoxy)anisole by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Analytical Characterization
The identity and purity of synthesized o-(p-nitrophenoxy)anisole should be confirmed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the molecular structure by identifying the chemical shifts and coupling constants of the aromatic and methoxy protons and carbons.
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Mass Spectrometry (MS): MS will confirm the molecular weight of the compound.
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Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the C-O-C ether linkage and the N-O bonds of the nitro group.
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High-Performance Liquid Chromatography (HPLC): HPLC is a valuable tool for assessing the purity of the final product. A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water can be employed.
Applications in Research and Drug Development
While specific applications for o-(p-nitrophenoxy)anisole are not extensively documented, its structure suggests potential utility as a chemical intermediate in several areas, drawing parallels from related nitroanisole and anisole compounds.[1][3]
Caption: Potential synthetic pathways from o-(p-Nitrophenoxy)anisole.
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Intermediate for Dyes and Pharmaceuticals: The nitro group can be readily reduced to an amine, providing a route to novel amino-diaryl ether derivatives. These amino compounds can serve as precursors for the synthesis of azo dyes or as building blocks for pharmacologically active molecules.[1][4]
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Precursor in Materials Science: Diaryl ether linkages are common in high-performance polymers due to their thermal and chemical stability. Functionalized diaryl ethers like o-(p-nitrophenoxy)anisole could be used to synthesize specialty polymers with tailored electronic or optical properties.[5]
Safety and Handling
Disclaimer: A specific Safety Data Sheet (SDS) for o-(p-nitrophenoxy)anisole (CAS 32795-85-0) was not available. The following information is based on the safety profile of the related compound, p-nitroanisole, and general principles for handling nitroaromatic compounds. A thorough risk assessment should be conducted before handling this chemical.
Table 2: Hazard and Precautionary Information (based on p-nitroanisole)
| Hazard Category | GHS Classification (Inferred) | Precautionary Measures |
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin. | Avoid ingestion, inhalation, and skin contact.[6] |
| Skin/Eye Irritation | May cause skin and eye irritation. | Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[6] |
| Handling | Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid formation of dust. Wash hands thoroughly after handling.[7] | |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[7] | |
| Disposal | Dispose of waste in accordance with local, state, and federal regulations. |
First Aid Measures (General Guidance):
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.[6]
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[6]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[6]
Conclusion
o-(p-Nitrophenoxy)anisole is a functionalized diaryl ether with established chemical identity. While experimental data on its physical properties and specific applications are limited, its synthesis can be reasonably proposed based on well-understood organic reactions. Its structure suggests its primary utility as a chemical intermediate for the synthesis of more complex molecules for potential use in the pharmaceutical, dye, and materials science industries. Due diligence in safety and handling is paramount when working with this and related nitroaromatic compounds. Further research into the properties and applications of o-(p-nitrophenoxy)anisole is warranted to fully explore its potential.
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